![molecular formula C26H29N3O3 B4177087 N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4177087.png)
N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide
Overview
Description
N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide, commonly known as BPN14770, is a novel small molecule drug that has shown potential in treating various neurodegenerative disorders. It was developed by Tetra Therapeutics, a company dedicated to finding effective treatments for Alzheimer's disease, Fragile X syndrome, and other cognitive disorders. BPN14770 has been extensively studied in preclinical trials and has shown promising results in improving cognitive function and reducing neuroinflammation.
Mechanism of Action
BPN14770 works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that is important for neuronal function. By inhibiting PDE4D, BPN14770 increases cAMP levels in the brain, which has been shown to improve cognitive function and reduce neuroinflammation.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects in animal models of neurodegenerative disorders. These effects include increasing levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth of new neurons, reducing levels of inflammatory cytokines, and improving synaptic plasticity, the ability of neurons to form new connections.
Advantages and Limitations for Lab Experiments
One advantage of BPN14770 is that it has been extensively studied in preclinical trials and has shown promising results in animal models of neurodegenerative disorders. This suggests that it may be a promising drug candidate for the treatment of these disorders. However, one limitation of BPN14770 is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on BPN14770. One direction is to conduct human clinical trials to determine the safety and efficacy of the drug in humans. Another direction is to investigate the potential of BPN14770 in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers may explore the use of BPN14770 in combination with other drugs to enhance its therapeutic effects. Finally, researchers may investigate the potential of BPN14770 in preventing the onset of neurodegenerative disorders in individuals at risk for these diseases.
Scientific Research Applications
BPN14770 has been extensively studied in preclinical trials and has shown potential in treating various neurodegenerative disorders, including Alzheimer's disease, Fragile X syndrome, and Parkinson's disease. In animal models of these diseases, BPN14770 has been shown to improve cognitive function, reduce neuroinflammation, and promote the growth of new neurons. These findings suggest that BPN14770 may be a promising drug candidate for the treatment of these disorders.
properties
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-2-5-26(31)29-16-14-28(15-17-29)23-11-9-22(10-12-23)27-25(30)19-32-24-13-8-20-6-3-4-7-21(20)18-24/h3-4,6-13,18H,2,5,14-17,19H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQKBUQMDLSNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.